

# L803-mts: A Technical Guide to a Substrate-Competitive GSK-3 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                 |
|----------------|-----------------|
| Compound Name: | <i>L803-mts</i> |
| Cat. No.:      | <i>B8633675</i> |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**L803-mts** is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **L803-mts**. It details its mechanism of action, particularly its modulation of the Wnt/β-catenin and mTOR signaling pathways, and summarizes its effects in various preclinical models of neurodegenerative diseases, mood disorders, and metabolic conditions. This guide also includes available experimental methodologies and key quantitative data to support further research and development.

## Chemical Structure and Physicochemical Properties

**L803-mts** is a modified peptide with the sequence GKEAPPAPPQSP. The modifications include an N-terminal myristoyl group (Myr-), a C-terminal amide (–NH<sub>2</sub>), and a phosphorylated serine at position 11 (pSer). These modifications enhance its cell permeability and inhibitory activity.

A 2D representation of the chemical structure of **L803-mts** is provided below.

Diagram of the Chemical Structure of **L803-mts**



[Click to download full resolution via product page](#)

Caption: Simplified representation of the **L803-mts** peptide sequence and modifications.

## Physicochemical and Biological Properties

| Property            | Value                                                     | Reference(s)        |
|---------------------|-----------------------------------------------------------|---------------------|
| Molecular Formula   | C66H110N15O20P                                            |                     |
| Molecular Weight    | 1464.64 g/mol                                             |                     |
| Amino Acid Sequence | GKEAPPAPPQSP                                              |                     |
| Modifications       | Gly-1 = Myr-Gly, Ser-11 = pSer, Pro-12 = C-terminal amide |                     |
| Appearance          | Powder                                                    | <a href="#">[1]</a> |
| Solubility          | Soluble to 1 mg/mL in 20% acetonitrile/water              |                     |
| IC50 for GSK-3      | 40 $\mu$ M                                                | <a href="#">[2]</a> |
| Storage             | Desiccate at -20°C                                        | <a href="#">[1]</a> |

## Biological Activity and Mechanism of Action

**L803-mts** is a selective inhibitor of both GSK-3 $\alpha$  and GSK-3 $\beta$  isoforms.[\[1\]](#) It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[\[2\]](#) This mode of action confers a degree of selectivity over ATP-competitive inhibitors, which can have off-target effects on other kinases. **L803-mts** has demonstrated a range of biological activities in preclinical studies, including neuroprotective, anti-depressive, and insulin-mimetic effects. It shows no significant inhibition of other kinases such as PKC, PKB, or cdc2.

## Modulation of the Wnt/ $\beta$ -catenin Signaling Pathway

A primary mechanism of action of **L803-mts** is the stabilization of  $\beta$ -catenin through the inhibition of GSK-3. In the canonical Wnt signaling pathway, GSK-3 phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, **L803-mts** prevents this phosphorylation, leading to the accumulation of  $\beta$ -catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of Wnt target

genes. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.



[Click to download full resolution via product page](#)

Caption: **L803-mts** inhibits GSK-3, leading to β-catenin stabilization and gene transcription.

## Modulation of the mTOR Signaling Pathway

**L803-mts** has been shown to restore the activity of the mammalian target of rapamycin (mTOR) in models of Alzheimer's disease.<sup>[1]</sup> GSK-3 can inhibit mTOR signaling. Therefore, inhibition of GSK-3 by **L803-mts** can lead to the reactivation of mTOR. This, in turn, can restore lysosomal acidification, which is crucial for the clearance of protein aggregates, such as amyloid-beta (Aβ), and can inhibit autophagy.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Caption: **L803-mts** restores mTOR activity by inhibiting GSK-3, promoting A $\beta$  clearance.

## Experimental Protocols

Detailed, proprietary synthesis protocols for **L803-mts** are not publicly available; it is noted to be synthesized by commercial vendors such as Genemed Synthesis, Inc.<sup>[3]</sup> The general methodology for producing such a modified peptide is through solid-phase peptide synthesis (SPPS).

## General Solid-Phase Peptide Synthesis (SPPS) Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the solid-phase peptide synthesis of **L803-mts**.

## In Vivo Administration in Murine Models

- Intraperitoneal (i.p.) Injection: For studies on glucose homeostasis in ob/ob mice, **L803-mts** was administered daily at a dose of 400 nmol via intraperitoneal injection for 3 weeks.[1] In studies on prostate cancer in TRAMP mice, a dose of 1.0 mM per injection was given intraperitoneally three times a week for 4 weeks.[3]
- Intranasal Administration: In the 5XFAD mouse model of Alzheimer's disease, **L803-mts** was administered intranasally at a total dose of 80 µg every other day for 120 days. The vehicle solution consisted of 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.[3]

## Summary of Preclinical Findings

**L803-mts** has been evaluated in several preclinical models, with promising results across different therapeutic areas.

| Therapeutic Area            | Model System(s)                             | Key Findings                                                                                                                                                                                                                                          | Reference(s)                            |
|-----------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Neurodegenerative Disorders | 5XFAD transgenic mice (Alzheimer's Disease) | Reduced A $\beta$ plaque loads, ameliorated cognitive deficits, restored lysosomal acidification, and reactivated mTOR activity. <a href="#">[1]</a> <a href="#">[4]</a>                                                                              | <a href="#">[1]</a> <a href="#">[4]</a> |
| Mood Disorders              | Forced swimming test in mice (Depression)   | Produced rapid antidepressive-like behavior, demonstrated by reduced immobility time. Increased hippocampal levels of $\beta$ -catenin by 20-50%.<br><a href="#">[1]</a>                                                                              | <a href="#">[1]</a>                     |
| Metabolic Diseases          | ob/ob mice (Type 2 Diabetes)                | Reduced blood glucose levels, improved glucose tolerance, suppressed hepatic phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels by 50%, increased hepatic glycogen content by 50%, and upregulated muscle GLUT4 expression.<br><a href="#">[1]</a> | <a href="#">[1]</a>                     |
| Oncology                    | TRAMP mice (Prostate Cancer)                | Reduced the incidence and tumor burden in the prostate.<br><a href="#">[3]</a>                                                                                                                                                                        | <a href="#">[3]</a>                     |

## Conclusion

**L803-mts** is a valuable research tool for investigating the roles of GSK-3 in various physiological and pathological processes. Its substrate-competitive mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease, depression, and type 2 diabetes highlight the therapeutic potential of targeting GSK-3. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of **L803-mts** and to optimize its potential for clinical development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates  $\beta$ -Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L803-mts: A Technical Guide to a Substrate-Competitive GSK-3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8633675#the-chemical-structure-and-properties-of-l803-mts>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)